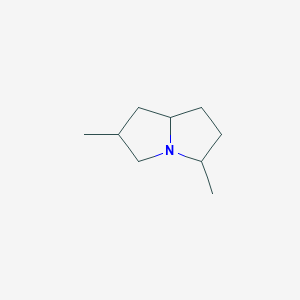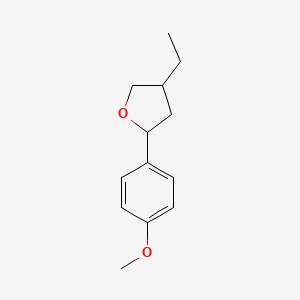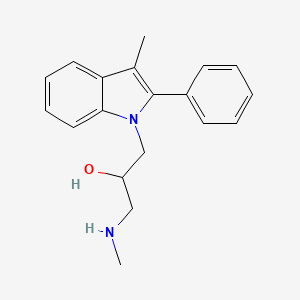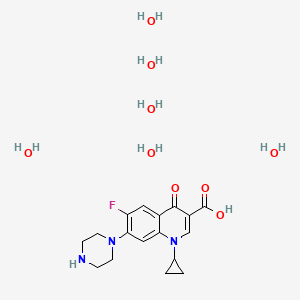
Ciprofloxacin hexahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ciprofloxacin hexahydrate is a hydrated form of ciprofloxacin, a second-generation fluoroquinolone antibiotic. Ciprofloxacin is widely used to treat various bacterial infections due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The hexahydrate form is particularly noted for its stability and solubility properties, making it a valuable compound in pharmaceutical formulations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ciprofloxacin hexahydrate can be synthesized through various methods. One common approach involves the reaction of ciprofloxacin with water under controlled conditions to form the hexahydrate. The process typically involves dissolving ciprofloxacin in water and allowing it to crystallize over time. The crystallization process can be influenced by factors such as temperature, pH, and the presence of other solvents .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale crystallization processes. The compound is typically synthesized by dissolving ciprofloxacin in a suitable solvent, followed by controlled crystallization to obtain the hexahydrate form. The crystallization process is carefully monitored to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Ciprofloxacin hexahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s properties or to synthesize derivatives with enhanced activity .
Common Reagents and Conditions:
Oxidation: Ciprofloxacin can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of ciprofloxacin analogues with different functional groups .
Aplicaciones Científicas De Investigación
Ciprofloxacin hexahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of drug solubility, stability, and crystallization processes.
Biology: Researchers use this compound to study bacterial resistance mechanisms and to develop new antibacterial agents.
Medicine: The compound is extensively studied for its pharmacokinetics, pharmacodynamics, and therapeutic efficacy in treating bacterial infections.
Industry: this compound is used in the formulation of various pharmaceutical products, including tablets, capsules, and injectable solutions
Mecanismo De Acción
Ciprofloxacin hexahydrate exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By targeting these enzymes, ciprofloxacin prevents the supercoiling of bacterial DNA, thereby inhibiting DNA replication and leading to bacterial cell death . The compound’s ability to target both Gram-positive and Gram-negative bacteria makes it a potent and versatile antibiotic .
Comparación Con Compuestos Similares
Levofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Ofloxacin: A racemic mixture of two enantiomers, with a spectrum of activity similar to ciprofloxacin.
Propiedades
Número CAS |
192934-52-4 |
|---|---|
Fórmula molecular |
C17H30FN3O9 |
Peso molecular |
439.4 g/mol |
Nombre IUPAC |
1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hexahydrate |
InChI |
InChI=1S/C17H18FN3O3.6H2O/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;;;;;;/h7-10,19H,1-6H2,(H,23,24);6*1H2 |
Clave InChI |
RSMIZVBCLXMUDH-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.O.O.O.O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-[1]Benzopyrano[4,3-c]isoxazole-3-carboxylic acid, 3a,4-dihydro-7,8-dimethoxy-, methyl ester, (3R,3aS)-rel-](/img/structure/B15206621.png)
![3-Bromo-6-chloro-8-methylimidazo[1,2-a]pyridine](/img/structure/B15206629.png)
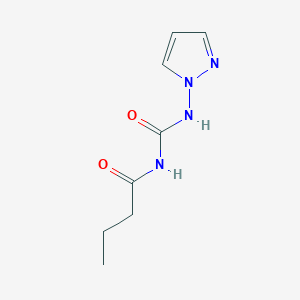
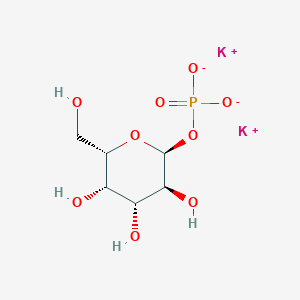
![Benzo[d]oxazole-2,7-dicarbaldehyde](/img/structure/B15206651.png)
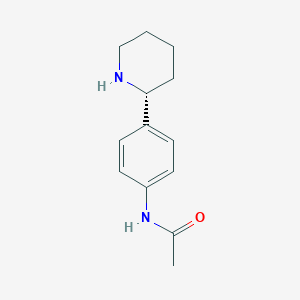
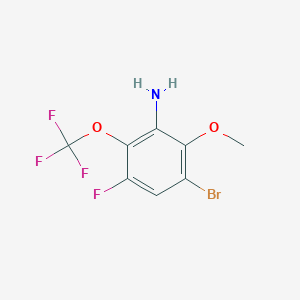
![1-[4-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B15206659.png)

![1-(Dibenzo[b,d]furan-3-yl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-one](/img/structure/B15206668.png)

